N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, a phenyl group, and a triazolopyridazinyl sulfanyl moiety. This compound is of significant interest in various scientific disciplines due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates.
Initial Synthesis: : The preparation begins with the synthesis of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine core. This may be achieved through the cyclization of hydrazine derivatives with appropriate phenyl-substituted reagents under controlled conditions.
Cyclohexyl Addition: : The cyclohexyl group is introduced via an alkylation reaction using cyclohexyl halides in the presence of strong bases like sodium hydride.
Sulfanyl Incorporation: : The sulfanyl group is then incorporated using thiolation reactions, often employing reagents like thiourea or sodium sulfide, followed by alkylation to achieve the desired acetamide derivative.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis may be employed to scale up the process efficiently while ensuring consistent quality and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the reagents and conditions used.
Reduction: : Reduction reactions may target the triazolopyridazine ring or the phenyl group, often using reagents like lithium aluminum hydride or hydrogen in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).
Substitution: : Reagents such as alkyl halides, acyl chlorides, or nitration mixtures may be employed under appropriate conditions.
Major Products:
Oxidation: : The primary products include sulfoxides and sulfones.
Reduction: : Reduction can yield alcohols, amines, or hydrogenated triazolopyridazine derivatives.
Substitution: : Various substituted acetamide derivatives depending on the specific substituent introduced.
Scientific Research Applications
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide has found applications in multiple scientific fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated as a lead compound for drug development, particularly targeting neurological and inflammatory diseases.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : In biological systems, it can affect signaling pathways, such as those involving kinase enzymes or receptor-mediated pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-cyclohexyl-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. Similar compounds may include:
N-cyclohexyl-2-{[4-(phenylamino)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: : Similar in structure but with different substituents affecting its chemical and biological properties.
3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-thiol: : Shares the triazolopyridazinyl core but lacks the cyclohexyl and acetamide groups, impacting its reactivity and applications.
Each of these compounds offers distinct advantages and challenges in research and application, highlighting the importance of structural variations in determining their utility and behavior.
That's the scoop! Thoughts on the compound's potential?
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16-21-22-19(24(16)23-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOINATFKPQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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